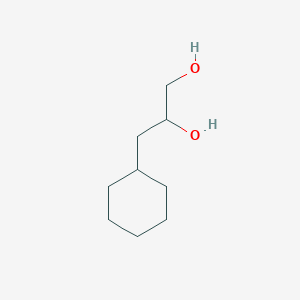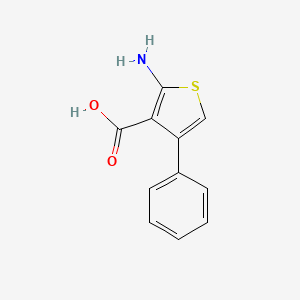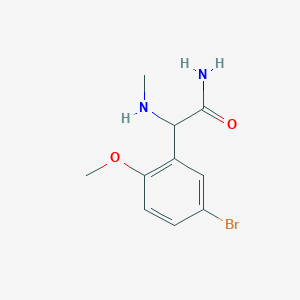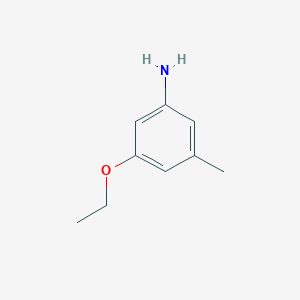
3-Ethoxy-5-methyl-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-Éthoxy-5-méthyl-phénylamine est un composé organique de formule moléculaire C9H13NO. Il s'agit d'un dérivé de la phénylamine, caractérisé par la présence d'un groupe éthoxy en position 3 et d'un groupe méthyle en position 5 sur le cycle benzénique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-Éthoxy-5-méthyl-phénylamine implique généralement la nitration du 3-éthoxy-5-méthylbenzène suivie d'une réduction en amine correspondante. Le processus de nitration peut être réalisé en utilisant un mélange d'acide nitrique concentré et d'acide sulfurique sous des conditions de température contrôlées. Le composé nitro résultant est ensuite réduit à l'aide d'hydrogène gazeux en présence d'un catalyseur au palladium pour produire la 3-Éthoxy-5-méthyl-phénylamine.
Méthodes de production industrielle
La production industrielle de la 3-Éthoxy-5-méthyl-phénylamine peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes catalytiques avancés peut améliorer l'efficacité et le rendement du processus de production. En outre, les mesures de sécurité et les considérations environnementales sont cruciales dans les milieux industriels pour gérer l'utilisation de réactifs et de sous-produits dangereux.
Analyse Des Réactions Chimiques
Types de réactions
La 3-Éthoxy-5-méthyl-phénylamine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones correspondantes ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier davantage le groupe amine ou d'autres groupes fonctionnels présents dans la molécule.
Substitution : Les réactions de substitution électrophile aromatique peuvent introduire de nouveaux substituants sur le cycle benzénique.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : L'hydrogène gazeux (H2) avec du palladium sur carbone (Pd/C) comme catalyseur est couramment utilisé pour la réduction.
Substitution : Des réactifs tels que les halogènes (par exemple, le brome) et les agents nitrants (par exemple, l'acide nitrique) sont utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que les réactions de substitution peuvent introduire des halogènes ou des groupes nitro sur le cycle benzénique.
4. Applications de la recherche scientifique
La 3-Éthoxy-5-méthyl-phénylamine présente plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme intermédiaire dans la synthèse de divers composés organiques et matériaux.
Biologie : Le composé peut être utilisé dans des études relatives aux interactions enzymatiques et aux voies métaboliques.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action de la 3-Éthoxy-5-méthyl-phénylamine implique son interaction avec des cibles moléculaires et des voies spécifiques. En tant qu'amine, elle peut participer à des réactions de substitution nucléophile aromatique, où elle agit comme un nucléophile attaquant des centres électrophile sur d'autres molécules. La présence des groupes éthoxy et méthyle peut influencer sa réactivité et son affinité de liaison à diverses cibles.
Applications De Recherche Scientifique
3-Ethoxy-5-methyl-phenylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-5-methyl-phenylamine involves its interaction with specific molecular targets and pathways. As an amine, it can participate in nucleophilic aromatic substitution reactions, where it acts as a nucleophile attacking electrophilic centers on other molecules. The presence of the ethoxy and methyl groups can influence its reactivity and binding affinity to various targets.
Comparaison Avec Des Composés Similaires
Composés similaires
3-Méthoxy-5-méthyl-phénylamine : Structure similaire mais avec un groupe méthoxy au lieu d'un groupe éthoxy.
3-Éthoxy-4-méthyl-phénylamine : Structure similaire mais avec le groupe méthyle en position 4.
3-Éthoxy-5-chloro-phénylamine : Structure similaire mais avec un atome de chlore au lieu d'un groupe méthyle.
Unicité
La 3-Éthoxy-5-méthyl-phénylamine est unique en raison du positionnement spécifique des groupes éthoxy et méthyle, qui peuvent influencer ses propriétés chimiques et sa réactivité. Cette structure unique peut entraîner des activités biologiques et des applications différentes par rapport à ses analogues.
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
3-ethoxy-5-methylaniline |
InChI |
InChI=1S/C9H13NO/c1-3-11-9-5-7(2)4-8(10)6-9/h4-6H,3,10H2,1-2H3 |
Clé InChI |
XZJFTUZJUUAYSV-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC(=C1)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





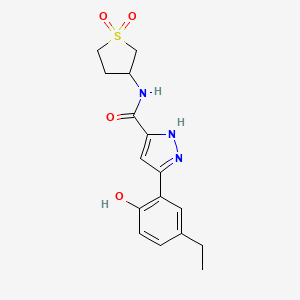

![3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione](/img/structure/B12112431.png)


